4-Ethoxy-2-methylphenylboronic acid

Beschreibung

Contextualization within Organoboron Chemistry

4-Ethoxy-2-methylphenylboronic acid is a member of the boronic acid and organoboron compound classes. cymitquimica.comtcichemicals.com Organoboron chemistry is a field that studies chemical compounds containing a carbon-to-boron bond. Boronic acids are a specific subclass characterized by a C-B(OH)₂ functional group. These compounds are notable for their ability to form reversible covalent bonds with diols. cymitquimica.com

This compound is classified as an arylboronic acid due to the boronic acid group being attached directly to an aromatic ring. tcichemicals.com The presence of the ethoxy and methyl groups on the phenyl ring makes it a disubstituted arylboronic acid. tcichemicals.com Boronic acids, including this one, are often used in the form of their anhydrides, which can exist in equilibrium with the acid form. cymitquimica.comfishersci.comtcichemicals.com

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate. chemimpex.com It is a crucial building block for creating more complex organic molecules, particularly through carbon-carbon bond-forming reactions. cymitquimica.comchemimpex.com

Its most prominent application is in Suzuki-Miyaura cross-coupling reactions. cymitquimica.comchemimpex.com This type of palladium-catalyzed reaction is a powerful method for synthesizing biaryls, a structural motif found in many pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The reactivity and compatibility of this compound with various reaction conditions make it a valuable reagent for synthetic chemists. chemimpex.com

Beyond its use in Suzuki coupling, this boronic acid derivative is employed in the development of:

Pharmaceuticals and Agrochemicals : It serves as a key component in the synthesis of biologically active compounds. chemimpex.com

Materials Science : It has demonstrated potential in the creation of advanced polymers and nanomaterials. chemimpex.com

Sensor Technology and Drug Delivery : Its ability to participate in boron-mediated reactions opens up possibilities for new applications in these fields. chemimpex.com

The compound's unique structure allows for selective functionalization, which is a highly desirable characteristic in the synthesis of complex target molecules. chemimpex.com

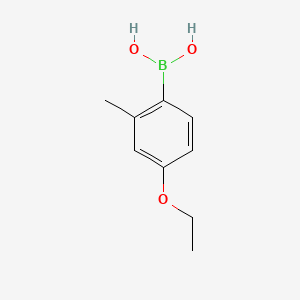

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-ethoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEQXBKSJCOKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584410 | |

| Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-31-2 | |

| Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-methylphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 2 Methylphenylboronic Acid

Role of the Boronic Acid Moiety in Chemical Transformations

The boronic acid group, -B(OH)₂, is a versatile functional group that imparts unique reactivity to the 4-Ethoxy-2-methylphenylboronic acid molecule. As a Lewis acid, the boron atom possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from Lewis bases. aablocks.comnih.gov This Lewis acidity is fundamental to its chemical behavior.

In aqueous solutions, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form upon reaction with a hydroxide ion. aablocks.com This equilibrium is pH-dependent and crucial for many of its reactions. aablocks.comnih.gov The boronic acid group is known for its stability, low toxicity, and its ability to undergo various chemical transformations, making it a valuable component in organic synthesis. nih.govvt.edu

A hallmark of boronic acids is their ability to react with compounds containing diol (two hydroxyl group) functionalities, particularly those with a cis-1,2- or 1,3-diol arrangement, to form cyclic boronate esters. researchgate.netnih.gov This reaction is a condensation process that involves the loss of two molecules of water and the formation of stable, yet reversible, covalent B-O bonds. nih.govnih.gov

The formation of these boronate esters is a dynamic process, and the reversibility is often controllable by external stimuli, such as changes in pH. nih.govnih.gov The reaction typically proceeds in aqueous media, and the stability of the resulting cyclic ester is influenced by several factors, including the pH of the solution and the pKa of both the boronic acid and the diol. nih.govnih.gov The formation of the boronate ester generally reaches a maximum rate and yield at a pH that is the average of the pKa values of the boronic acid and the diol. researchgate.net This reversible covalent interaction is the basis for applications in sensing, self-healing materials, and drug delivery systems. nih.govnih.gov

A general mechanism for this transformation involves the interaction of both the neutral boronic acid and its conjugate base (the boronate ion) with the diol. researchgate.netnih.gov While it was once thought that the anionic boronate form was significantly more reactive, it is now understood that both species can participate in the esterification, and their relative reactivity depends on the specific boronic acid's pKa. aablocks.comresearchgate.net

The formation of boronate esters from this compound is a key transformation that enables its use in a wide array of chemical applications. These esters are not only crucial intermediates but also stable compounds with distinct properties.

Formation: Boronate esters are synthesized through the condensation reaction of the boronic acid with a diol, such as pinacol (B44631), or an alcohol. nih.gov This process is often driven to completion by removing the water formed during the reaction. scholaris.ca

Applications:

Cross-Coupling Reactions: this compound and its corresponding boronate esters are versatile reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govchemimpex.com This reaction is a powerful method for creating carbon-carbon bonds to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Boronate esters can offer advantages over boronic acids in these reactions, sometimes leading to enhanced reaction rates. nih.gov

Bioconjugation: The ability of the boronic acid functional group to selectively bind with diols is utilized in bioconjugation techniques. This allows for the linking of molecules to biological targets, such as saccharides on cell surfaces, for applications in targeted drug delivery and cellular imaging. chemimpex.comnih.gov

Materials Science: This compound has potential applications in the development of advanced polymers and nanomaterials. chemimpex.com The dynamic and reversible nature of boronate ester bonds allows for the creation of stimuli-responsive materials, such as self-healing hydrogels and dynamic polymer networks. nih.govnih.gov

Sensor Technology: The interaction between boronic acids and diols can be exploited to develop sensors, particularly for saccharides. nih.govchemimpex.com Binding with a sugar molecule can trigger a detectable signal, such as a change in fluorescence. nih.govacs.org

Influence of Aryl Substituents on Reactivity

The reactivity of the boronic acid moiety in this compound is significantly modulated by the electronic and steric effects of the ethoxy and methyl substituents on the aromatic ring.

Electronic Effects: Both the ethoxy group at the para-position (position 4) and the methyl group at the ortho-position (position 2) are considered electron-donating groups. Electron-donating groups increase the electron density on the aromatic ring and, consequently, on the boron atom. This increased electron density reduces the Lewis acidity of the boronic acid. A key indicator of this is the acid dissociation constant (pKa); electron-donating groups increase the pKa value, making the boronic acid less acidic compared to unsubstituted phenylboronic acid. aablocks.comnih.gov

Steric Effects: The methyl group at the ortho-position introduces steric hindrance around the boronic acid functional group. This bulkiness can influence the rate and equilibrium of reactions, such as the formation of boronate esters, by impeding the approach of other molecules to the boron center. aablocks.com

Table 1: Influence of Substituents on Arylboronic Acid Properties

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on pKa | Impact on Lewis Acidity |

|---|---|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | 4 (para) | Electron-Donating | Minimal | Increase | Decrease |

| -CH₃ (Methyl) | 2 (ortho) | Electron-Donating | Significant | Increase | Decrease |

Carbon-Boron Bond Transformations

The carbon-boron (C-B) bond in arylboronic acids is remarkably stable, yet it can be selectively cleaved and transformed under specific reaction conditions, leading to the formation of new functional groups at the ipso-carbon (the carbon atom directly attached to boron).

One of the most synthetically useful transformations of the C-B bond is its oxidative cleavage. This process typically involves an oxidant that reacts with the boronic acid or a boronate intermediate, leading to the replacement of the boron moiety with another atom, commonly oxygen. researchgate.net This pathway provides a valuable method for introducing functional groups onto an aromatic ring at the position formerly occupied by boron.

The oxidative cleavage of the C-B bond in this compound can be used to synthesize the corresponding phenol (B47542), 4-ethoxy-2-methylphenol. This transformation, known as ipso-hydroxylation, is a powerful synthetic tool. researchgate.net

The reaction is typically carried out using an oxidizing agent, with aqueous hydrogen peroxide (H₂O₂) being one of the most common and environmentally benign choices. researchgate.net The mechanism is thought to involve the formation of a hydroperoxyboronate intermediate, followed by rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the desired phenol.

This synthetic route offers a mild and efficient way to produce substituted phenols that might be difficult to access through other methods. researchgate.net

Oxidative Cleavage Pathways

Aryl Radical Transfer Pathways

The transformation of arylboronic acids, such as this compound, can proceed through pathways involving aryl radical intermediates. One notable method for generating these radicals is through the oxidative cleavage of the carbon-boron bond. Reagents like manganese(III) acetate (B1210297) have been shown to be effective in this transformation.

The generally accepted mechanism for this process involves the homolysis of the carbon-boron bond, which is promoted by the manganese(III) acetate oxidant. This process leads to the formation of an aryl radical. Mechanistic studies suggest that Mn(OAc)₃ facilitates this single-electron transfer, initiating the radical pathway. This method is advantageous for its ability to generate aryl radicals under relatively mild conditions, which can then participate in various C-C bond-forming reactions. The reaction is compatible with a range of substituents on the arylboronic acid, indicating its broad applicability in synthetic chemistry.

Protodeboronation Mechanisms

Protodeboronation is a significant reaction pathway for arylboronic acids, including this compound, where the boronic acid group is replaced by a hydrogen atom. This reaction can be a detrimental side reaction in cross-coupling chemistries or a desired transformation in its own right. The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH. Two primary mechanistic pathways are generally considered: acid-catalyzed and base-catalyzed protodeboronation.

Under acidic conditions, the protodeboronation of arylboronic acids can proceed through an intermolecular metathesis mechanism. rsc.orgrsc.org This pathway is proposed to involve a four-membered ring transition state, facilitating the cleavage of the C-B bond and the formation of the C-H bond. rsc.orgrsc.org

In contrast, base-catalyzed protodeboronation is often more complex. Pioneering work suggested a mechanism involving the ipso-protonation of the boronate anion. acs.orgelsevierpure.com More recent and detailed kinetic studies, however, have revealed a more nuanced picture. These studies, employing techniques such as NMR and stopped-flow IR, have identified a mechanistic spectrum that includes both concerted proton transfer and the liberation of a transient aryl anion. acs.orgelsevierpure.com The operative mechanism is influenced by the electronic properties of the aryl group. For highly electron-deficient arylboronic acids, the formation of a trihydroxyboronate species is observed, which can be inherently unstable. acs.org

The following table summarizes the key aspects of acid- and base-catalyzed protodeboronation mechanisms for a generic arylboronic acid, which are applicable to this compound.

| Mechanism Type | Key Intermediates/Transition States | Description | Influencing Factors |

| Acid-Catalyzed | Four-membered ring transition state | Involves an intermolecular metathesis where the proton source directly interacts with the arylboronic acid. | Acidity of the medium. |

| Base-Catalyzed (Concerted) | Boronate anion, concerted transition state | The boronate anion reacts with a proton source (like water) in a single step where the C-H bond forms as the C-B bond breaks. | Basicity of the medium, pKa of the boronic acid. |

| Base-Catalyzed (Stepwise) | Boronate anion, transient aryl anion | The boronate anion undergoes unimolecular heterolysis to form a transient aryl anion, which is then protonated. | Electronic properties of the aryl group (electron-withdrawing groups can stabilize the aryl anion). |

Solid-State Reactivity

The reactivity of boronic acids is not limited to solution-phase chemistry; protodeboronation can also occur in the solid state. Research combining experimental observations and computational studies has suggested that the crystalline lattice structure can play a crucial role in facilitating this reaction. rsc.orgsemanticscholar.orgresearchgate.net

In the solid state, the molecules of a boronic acid, such as this compound, are organized in a regular, repeating arrangement. This pre-organization can significantly reduce the entropic barrier to reaction compared to the random orientation of molecules in solution. rsc.orgsemanticscholar.orgresearchgate.net If the crystal packing arranges the boronic acid molecules in a geometry that is favorable for the transition state of protodeboronation, the reaction can be accelerated. rsc.orgsemanticscholar.org This phenomenon is akin to enzymatic catalysis, where the active site pre-organizes the substrates for reaction. rsc.orgsemanticscholar.orgresearchgate.net Therefore, the stability of a boronic acid in its solid form can be highly dependent on its specific crystalline polymorph.

Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of arylboronic acids, including the protodeboronation of compounds like this compound. DFT calculations allow for the detailed investigation of transition states, reaction intermediates, and the associated energy barriers, providing insights that are often difficult to obtain through experimental methods alone. rsc.orgrsc.orgacs.orgacs.org

A general mechanistic model for protodeboronation has been developed that encompasses several distinct pathways. acs.org Computational studies can determine which of these pathways are active for a particular boronic acid under specific conditions. For instance, DFT calculations have been instrumental in distinguishing between the concerted and stepwise mechanisms in base-catalyzed protodeboronation by comparing the activation energies of the respective transition states. acs.org

Furthermore, computational models can predict the rates of protodeboronation. By combining the general mechanistic model with DFT calculations fitted to experimental data, algorithms have been developed to predict the rate of aqueous protodeboronation as a function of pH for various boronic acids. acs.org These predictive models are valuable for understanding and mitigating undesired protodeboronation in synthetic applications. DFT has also been used to explore the role of water molecules in the transition state of protodeboronation and to rationalize the influence of substituents on the aryl ring on the reaction rate. rsc.orgnih.gov

The following table outlines the application of computational modeling in studying protodeboronation pathways.

| Computational Method | Application in Protodeboronation Studies | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for both acid- and base-catalyzed pathways. | Identification of transition state structures, calculation of activation energy barriers, and determination of the favorability of different mechanistic routes (e.g., concerted vs. stepwise). |

| DFT with Mechanistic Models | Prediction of reaction rates. | Quantitative prediction of protodeboronation rates as a function of pH and substrate structure. |

| DFT in Solid-State Studies | Investigation of the influence of crystal packing on reactivity. | Understanding how the solid-state organization of molecules can lower the entropic barrier and accelerate protodeboronation. |

Applications in Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the creation of diverse molecular architectures. 4-Ethoxy-2-methylphenylboronic acid serves as a key coupling partner in several of these transformative reactions. chemimpex.comlibretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com this compound is an excellent substrate for this reaction, valued for its high reactivity and compatibility with a broad range of reaction conditions. chemimpex.com

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order: I > Br > OTf > Cl. This compound has been successfully coupled with a wide array of these substrates. While reactions with aryl iodides and bromides often proceed with high efficiency under standard conditions, the coupling with less reactive aryl chlorides may necessitate more specialized catalyst systems or harsher reaction conditions to achieve comparable yields. mdpi.comarkat-usa.orgmdpi.com The use of aryl triflates as coupling partners provides an alternative to halides and has also been effectively employed in reactions involving this boronic acid. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound and Various Aryl Halides

| Aryl Halide Example | Catalyst System | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | Good |

| Phenyl triflate | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmOH | Good |

| 4-Chloroacetophenone | [Pd(IPr)(μ-Cl)Cl]₂ | K₃PO₄ | Toluene | Moderate to Good |

Note: This table is illustrative and specific yields can vary based on precise reaction conditions.

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and ligand. Palladium complexes are the most common catalysts, with the ligand playing a crucial role in the catalytic cycle. mdpi.comnih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), have proven to be particularly effective in promoting the coupling of challenging substrates, including sterically hindered partners and less reactive aryl chlorides. rsc.orgrsc.orgsemanticscholar.org These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org

In addition to palladium, nickel-based catalysts have emerged as a cost-effective and reactive alternative for Suzuki-Miyaura couplings. nih.govnih.govmontana.edu Nickel catalysts can be particularly advantageous for the coupling of aryl chlorides and other less reactive electrophiles. nih.govprinceton.edu The choice of ligand is also critical in nickel catalysis, influencing both the activity and selectivity of the reaction. nih.govmontana.edu

Table 2: Common Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Typical Substrates |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides, bromides |

| Pd(dppf)Cl₂ | dppf | Wide range of aryl halides |

| Pd₂(dba)₃ | Buchwald ligands (XPhos, SPhos) | Aryl chlorides, bromides, triflates |

| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | Aryl chlorides, phenol (B47542) derivatives |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.orgyoutube.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). youtube.com

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid, forming a boronate species which is more nucleophilic. youtube.com The base facilitates the formation of an [Ar-Pd-Ar'] intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The ethoxy and methyl groups on this compound can influence the rate and efficiency of the transmetalation step through their electronic and steric effects.

While the Suzuki-Miyaura reaction is the most prominent application, the boronic acid functional group can participate in other cross-coupling reactions.

Stille Coupling: In principle, boronic acids can sometimes be used in place of organostannanes in Stille-type couplings, although this is less common. libretexts.org

Sonogashira Coupling: The Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides. While not a direct application of the boronic acid, molecules synthesized using this compound via Suzuki coupling can subsequently undergo Sonogashira reactions if they contain a suitable halide.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. organic-chemistry.orgwikipedia.orgnrochemistry.comalfa-chemistry.combeilstein-journals.org this compound can be used to form aryl ethers and aryl amines through this methodology. wikipedia.orgnrochemistry.comalfa-chemistry.com

Liebeskind-Srogl Coupling: This reaction involves the coupling of a thioester with a boronic acid, catalyzed by palladium and a copper co-catalyst, to form ketones. wikipedia.orgnih.govnih.gov This provides a method to synthesize aryl ketones from this compound.

Suzuki-Miyaura Cross-Coupling Reactions

Synthesis of Complex Organic Molecules

The ability of this compound to participate in reliable and high-yielding cross-coupling reactions makes it a valuable tool in the synthesis of complex organic molecules. chemimpex.comlibretexts.orgscispace.comnih.gov Its incorporation can be a key step in the construction of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.govscholaris.ca The specific substitution pattern of this boronic acid can be strategically employed to introduce a desired structural motif into a target molecule, influencing its biological activity or material properties. chemimpex.com

Regioselective Functionalization of this compound in Organic Synthesis

A detailed review of the regioselective applications of this compound, a key building block in the construction of complex organic molecules, reveals its utility in controlled chemical transformations. However, specific, publicly available research detailing extensive regioselective studies with comprehensive data tables for this particular compound is limited.

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, enabling the precise construction of pharmaceuticals, agrochemicals, and advanced materials. Arylboronic acids are pivotal reagents in this field, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. Among these, this compound offers a unique substitution pattern that presents both opportunities and challenges for regioselective reactions.

The core of regioselectivity in reactions involving this compound lies in the differential reactivity of the positions on the aromatic ring and the nature of the coupling partner. The interplay of electronic effects from the electron-donating ethoxy group at the para-position and the weakly electron-donating, sterically hindering methyl group at the ortho-position governs the outcome of these reactions.

In the context of Suzuki-Miyaura cross-coupling reactions with polyhalogenated substrates, the regiochemical outcome is dictated by a combination of factors. These include the inherent electronic properties of the carbon-halogen bonds, the steric environment around the reactive sites, and the specific palladium catalyst and ligands employed. For instance, in couplings with dihaloarenes or dihalopyridines, the oxidative addition of the palladium catalyst, the first step in the catalytic cycle, will preferentially occur at the more reactive halogen-substituted carbon. This reactivity is influenced by bond dissociation energies and the electronic and steric environment of the coupling partner.

While general principles of regioselectivity in Suzuki-Miyaura reactions are well-established, detailed studies focusing specifically on this compound are not extensively documented in readily accessible scientific literature. Such studies would typically involve reacting the boronic acid with a variety of unsymmetrical dihaloarenes or heterocycles under different catalytic conditions and meticulously analyzing the resulting product ratios. This would provide quantitative data on the directing effects of the ethoxy and methyl substituents.

For a comprehensive understanding of the regioselective functionalization of this compound, dedicated studies would be required. These would likely involve systematic screening of reaction partners and conditions, with the results compiled into detailed data tables. Such research would be invaluable for synthetic chemists aiming to employ this versatile building block in a predictable and controlled manner.

Applications in Medicinal Chemistry

Building Blocks for Pharmaceutical Development

As a stable and often crystalline solid, 4-Ethoxy-2-methylphenylboronic acid serves as a key intermediate in the synthesis of more complex molecules. nih.gov Its reactivity, particularly in metal-catalyzed cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a fundamental process in constructing the carbon skeleton of drug candidates. nih.gov

The primary application of this compound in this context is through the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This powerful reaction, catalyzed by palladium complexes, joins the phenyl ring of the boronic acid with various organic halides or triflates. nih.govnih.gov This method is widely employed in the pharmaceutical industry due to its high tolerance for a broad range of functional groups, allowing for the late-stage modification of complex molecules. nih.gov The presence of the ethoxy and methyl groups on the phenyl ring of this compound can influence the electronic and steric properties of the resulting biaryl products, which in turn can modulate their biological activity.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

| Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate. | Palladium catalyst, Base |

| Esterification | Forms a boronate ester by reacting with a diol. | Diol (e.g., pinacol) |

Boronic acids are a well-established class of "warheads" for proteasome inhibitors, a critical class of drugs used in cancer therapy, particularly for multiple myeloma. nih.gov The boron atom in the boronic acid moiety can form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome, leading to the inhibition of its enzymatic activity. nih.gov This inhibition disrupts protein degradation pathways within the cancer cell, ultimately triggering apoptosis (programmed cell death). nih.gov

The synthesis of peptide boronate proteasome inhibitors often involves the coupling of a peptide backbone to a boronic acid derivative. nih.gov While specific examples detailing the use of this compound in the synthesis of a clinically approved proteasome inhibitor are not available, its arylboronic acid structure is a key component in many investigational and approved drugs of this class. The substituents on the phenyl ring, such as the ethoxy and methyl groups, can influence the inhibitor's potency, selectivity, and pharmacokinetic properties. The general synthetic strategies for dipeptidyl boronic acid proteasome inhibitors highlight the importance of the boronic acid functional group in their mechanism of action. nih.gov

Table 2: Classes of Proteasome Inhibitors

| Class | Key Feature | Example Compound (General) |

| Boronic Acid Derivatives | Contains a boronic acid "warhead" that binds to the proteasome active site. | Bortezomib, Ixazomib |

| Epoxyketone Derivatives | Contains an epoxyketone functional group that forms a covalent bond with the proteasome. | Carfilzomib |

| Salinosporamide Derivatives | Natural products with a unique β-lactone structure that inhibits the proteasome. | Marizomib |

Bioconjugation Techniques

The boronic acid functional group of this compound provides a versatile handle for bioconjugation, the process of linking a molecule to a biological entity such as a protein or a cell. This is particularly relevant for the development of advanced drug delivery systems and targeted therapies.

Boronic acids can reversibly form covalent bonds with 1,2- and 1,3-diols, which are abundant on the surface of cells in the form of glycoproteins and glycolipids. nih.gov This interaction can be exploited to create drug delivery systems that target specific cell types. For instance, nanoparticles or micelles can be functionalized with arylboronic acids, like this compound, to enhance their binding to and uptake by cells that overexpress certain cell-surface carbohydrates, such as sialic acid in some cancer cells. nih.govnih.gov The reversibility of the boronate ester bond can also be utilized to design stimuli-responsive drug release systems, where the drug is released from the carrier in response to changes in the local environment, such as pH. nih.gov

The ability of boronic acids to selectively bind to cell surface carbohydrates makes them attractive for the development of targeted therapies. nih.gov By attaching a cytotoxic drug to a molecule containing a boronic acid moiety, it is possible to direct the drug specifically to cancer cells, thereby reducing off-target toxicity to healthy tissues. Phenylboronic acid (PBA) has been investigated as a tumor-targeting molecule due to its affinity for sialic acid, which is often overexpressed on the surface of cancer cells. nih.gov While research in this area often uses phenylboronic acid as a model, the principles can be extended to substituted derivatives like this compound, where the substituents may further modulate the binding affinity and specificity.

Role as Protecting and Masking Groups for Drug Reservoirs

In the complex multi-step synthesis of pharmaceuticals, it is often necessary to temporarily "protect" or "mask" certain functional groups to prevent them from reacting out of turn. Boronic acids can be used for this purpose. For example, a boronic acid can react with a diol to form a stable cyclic boronate ester, thus protecting the diol from unwanted reactions. nih.gov This protecting group can then be removed under specific conditions to reveal the original diol.

Furthermore, the boronic acid moiety itself can be part of a prodrug strategy. A biologically active molecule can be rendered inactive by attaching it to a boronic acid-containing promoiety. nih.gov This "masked" drug, or prodrug, can then be activated at the target site through a specific chemical or enzymatic reaction that cleaves the boronic acid linker, releasing the active drug. nih.gov This approach can improve the drug's solubility, stability, and pharmacokinetic profile. For example, boronic acid esters have been developed as prodrugs that can be hydrolyzed under physiological conditions to release the active boronic acid drug. nih.gov

Potential as Nanocarriers for Drug Transport

The unique ability of boronic acids to interact with diols has positioned them as promising candidates for the development of sophisticated drug delivery systems. This compound, by virtue of its boronic acid functional group, can be incorporated into nanoparticles to create intelligent nanocarriers for targeted drug transport. chemimpex.com

These boronic acid-functionalized nanoparticles can be designed to be responsive to specific physiological conditions, such as the pH of the surrounding environment. taylorandfrancis.com For instance, they can form stable complexes with drug molecules containing diol groups, encapsulating the therapeutic agent. Upon reaching the target site, which may have a different pH, the complex can dissociate, releasing the drug in a controlled manner. This pH-responsive behavior is particularly advantageous for delivering drugs to the acidic microenvironment of tumors.

Research has demonstrated the successful use of boronic acid-decorated nanoparticles for the delivery of various therapeutic agents, including insulin (B600854). chemrxiv.org The nanoparticles can encapsulate insulin and release it in response to changes in glucose concentration, as glucose is a diol-containing molecule. This glucose-responsive release mechanism holds significant promise for the development of self-regulating insulin delivery systems for diabetes management. While studies may not have exclusively used this compound, the principles of boronic acid-mediated drug transport are directly applicable.

Computational Drug Design and Docking Studies

Computational methods are increasingly integral to modern drug discovery, enabling the prediction of molecular interactions and the rational design of new therapeutic agents. This compound and its derivatives are subjects of such in silico studies to evaluate their potential as drug candidates.

Ligand-Protein Interactions (e.g., Insulin)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into their interaction. Theoretical models have been developed to study the interaction between boronic acids and insulin, a crucial hormone in glucose metabolism. chemrxiv.org These studies aim to identify compounds that can stabilize insulin.

The interaction between boronic acids and the active site of insulin is investigated using computational tools that calculate the binding energy. A lower binding energy indicates a more stable complex. The interactions are typically governed by forces such as van der Waals forces, hydrogen bonding, and electrostatic interactions. While specific docking studies for this compound with insulin are not extensively documented in publicly available literature, the general principles derived from studies on other boronic acid derivatives are highly relevant. Such studies have shown that certain boronic acid derivatives can form stable conformations with insulin, suggesting their potential as stabilizing agents. chemrxiv.org

Bioactivity Scoring

Bioactivity scores are used in computational drug design to predict the biological activity of a molecule based on its structure. These scores are calculated for various drug target classes, such as G-protein coupled receptor (GPCR) ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors.

Applications in Materials Science

Development of Advanced Polymers and Nanomaterials

The synthesis of novel polymers and the functionalization of nanomaterials are key areas where 4-ethoxy-2-methylphenylboronic acid shows considerable promise. nih.gov

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, is a cornerstone of modern polymer chemistry. researchgate.netpsu.edursc.orgdergipark.org.tr In this reaction, a boronic acid, such as this compound, is coupled with an organohalide in the presence of a palladium catalyst. This process allows for the precise construction of polymer backbones, leading to the creation of conjugated polymers with specific electronic and optical properties. While detailed studies on polymers synthesized specifically from this compound are not extensively documented, its structural features suggest its potential as a monomer in the synthesis of polymers with tailored characteristics. The ethoxy and methyl groups can influence the solubility, processability, and solid-state packing of the resulting polymers, which are critical factors for their application in areas like organic electronics.

Furthermore, the boronic acid group can be used to functionalize nanomaterials, such as gold nanoparticles. nih.gov This functionalization can enhance the properties of the nanomaterials for various industrial applications. chemimpex.com The ability of boronic acids to interact with other molecules opens up possibilities for creating hybrid materials with unique functionalities.

Sensor Technology

The reversible interaction of boronic acids with diols forms the basis for their widespread use in sensor technology. researchgate.netnih.govelectrochemsci.org This interaction is particularly useful for the detection of biologically important molecules that contain diol units, such as carbohydrates and certain biomolecules. chemimpex.comresearchgate.net

The development of accurate and reliable glucose sensors is a major focus of research, driven by the need for effective diabetes management. nih.govsciencedaily.com Boronic acid-based sensors have emerged as a promising alternative to traditional enzyme-based sensors. nih.gov The principle behind these sensors is the binding of glucose, a diol-containing molecule, to the boronic acid, which can be designed to produce a detectable signal, such as a change in fluorescence or an electrical current. nih.govnih.gov

While specific research detailing a glucose sensor constructed with this compound is limited, the general principles of boronic acid-based glucose sensing are well-established. nih.govnih.gov The ethoxy and methyl substituents on the phenyl ring of this compound could potentially fine-tune the binding affinity and selectivity towards glucose, a critical aspect in the design of effective sensors.

The ability of boronic acids to bind with diols extends to the detection of a wide range of biomolecules beyond glucose. researchgate.netmdpi.comnih.gov Many important biomolecules, including glycoproteins, catechols, and certain nucleic acids, possess diol functionalities. researchgate.netmdpi.com This allows for the development of sensors for diagnostic and research purposes.

Electrochemical biosensors, for instance, can utilize boronic acid-functionalized materials to capture and detect specific biomolecules. researchgate.netelectrochemsci.orgmdpi.com The binding event at the sensor surface can be transduced into a measurable electrical signal. The unique electronic properties conferred by the ethoxy and methyl groups of this compound could potentially enhance the sensitivity and selectivity of such sensors.

The recognition of carbohydrates is crucial for understanding many biological processes. Boronic acid-based sensors offer a powerful tool for the detection and differentiation of various carbohydrates. nih.govresearchgate.netnih.gov The interaction between the boronic acid and the diol units of a carbohydrate can be engineered to be highly specific, allowing for the selective detection of different sugars. nih.govresearchgate.net

The design of fluorescent sensors based on boronic acids has been a particularly active area of research. nih.govnih.gov In these systems, the binding of a carbohydrate to the boronic acid moiety can induce a change in the fluorescence properties of a nearby fluorophore, providing a clear signal for detection. While specific examples utilizing this compound are not prevalent in the literature, its fundamental structure makes it a candidate for incorporation into such sensing platforms.

Catalysis Involving 4 Ethoxy 2 Methylphenylboronic Acid

Use as a Reagent in Catalytic Cycles

4-Ethoxy-2-methylphenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds. researchgate.net One of the most prominent applications is in the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic chemistry for the synthesis of biaryls and other complex organic molecules. researchgate.netacs.org

In a typical Suzuki-Miyaura catalytic cycle, the boronic acid undergoes transmetalation with a palladium catalyst, which has been activated through oxidative addition to an organic halide. The resulting organopalladium intermediate then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the active palladium catalyst. The ethoxy group (an electron-donating group) and the methyl group on the phenyl ring of this compound can influence the rate and efficiency of the transmetalation step.

A practical example of its use is in the synthesis of biaryl compounds that serve as precursors for further transformations. For instance, it has been used in the preparation of 2'-methyl-[1,1'-biphenyl]-2-carboxylic acid derivatives, which are then subjected to copper-catalyzed intramolecular C-H oxidation to form seven-membered lactones. acs.orgdoktornarabote.ru

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Aryl Halide (e.g., 2-bromobenzoic acid) | Pd(PPh₃)₄ / K₂CO₃ | 4'-Ethoxy-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid | Suzuki-Miyaura Coupling |

Influence on Catalyst Systems

The substituents on the phenylboronic acid can significantly impact the properties and efficiency of the catalyst system. The electron-donating nature of the ethoxy group and the steric hindrance from the ortho-methyl group in this compound can affect the kinetics and outcome of catalytic reactions.

In rhodium(I)-catalyzed reactions, such as asymmetric 1,4-additions to α,β-unsaturated carbonyl compounds, arylboronic acids are crucial for the formation of the key aryl-rhodium intermediate. wiley-vch.denih.gov The general catalytic cycle involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex, often a hydroxorhodium species formed in the presence of a base. nih.govorganic-chemistry.org This is followed by the insertion of the α,β-unsaturated substrate into the aryl-rhodium bond and subsequent protonolysis or hydrolysis to release the product and regenerate the rhodium catalyst. wiley-vch.denih.gov

The electronic properties of the arylboronic acid influence the transmetalation step. Electron-donating groups, such as the ethoxy group in this compound, can facilitate this step. However, the ortho-methyl group can introduce steric hindrance, which might slow down the reaction rate compared to less hindered arylboronic acids. While specific studies detailing the performance of this compound in these reactions are not prevalent in the reviewed literature, the general principles suggest a balance between electronic enhancement and steric retardation.

| Arylboronic Acid | α,β-Unsaturated Substrate | Rhodium Catalyst/Ligand | General Outcome |

|---|---|---|---|

| Ar-B(OH)₂ | Enone/Ester/Amide | [Rh(I)] / Chiral diene or phosphine (B1218219) | β-Aryl carbonyl compound |

| This compound (anticipated) | Cyclohexenone | Rh(acac)(C₂H₄)₂ / (S)-BINAP | (S)-3-(4-Ethoxy-2-methylphenyl)cyclohexanone |

In the realm of copper-catalyzed reactions, this compound has been utilized as a coupling partner in the synthesis of substrates for subsequent oxidative transformations. acs.orgdoktornarabote.ru For example, after being incorporated into a biaryl structure via a Suzuki-Miyaura coupling, the resulting molecule was subjected to a copper-catalyzed benzylic C(sp³)–H oxidation. acs.orgdoktornarabote.ru In this context, while the boronic acid itself is not directly part of the copper-catalyzed oxidation cycle, its prior incorporation is essential for the formation of the substrate.

| Substrate | Catalyst System | Oxidant | Product | Reaction Type |

|---|---|---|---|---|

| 4'-Ethoxy-2,2'-dimethyl-[1,1'-biphenyl] | Cu powder | O₂ / Rose Bengal / Light | 3-Ethoxy-dibenzo[c,e]oxepin-5(7H)-one | Benzylic C-H Oxidation |

Theoretical and Computational Investigations

Quantum Chemical Characterization

No specific studies detailing the quantum chemical characterization of 4-Ethoxy-2-methylphenylboronic acid were identified. Such studies are crucial for understanding the fundamental electronic structure and properties of a molecule.

Density Functional Theory (DFT) Studies

HOMO-LUMO Analysis and Electronic Properties

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound has not been reported in the available literature. Consequently, data regarding its HOMO-LUMO energy gap, ionization potential, electron affinity, and other related electronic properties derived from such an analysis are not available.

Conformational Analysis

Detailed conformational analysis of this compound, including the identification of stable conformers and the energy barriers for rotation around the C-B bond or other single bonds, has not been published. While conformational studies have been performed for other arylboronic acids, this specific information is absent for the ethoxy and methyl substituted compound.

Molecular Dynamics and Docking Simulations

No records of molecular dynamics or molecular docking simulations involving this compound were found. Such simulations are often used to study the interaction of a molecule with biological macromolecules or to understand its behavior in different environments, but this has not been documented for the title compound.

Mechanistic Computational Studies

There are no available computational studies that elucidate the reaction mechanisms involving this compound. While it is used in reactions like the Suzuki-Miyaura coupling, specific mechanistic insights derived from computational chemistry for this particular reagent are not present in the literature.

Prediction of Reactivity and Selectivity

Computational models predicting the reactivity and selectivity of this compound in chemical reactions are not described in the scientific literature. Such predictions often rely on the electronic and steric parameters derived from quantum chemical calculations, which are not available.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques (e.g., NMR, FTIR, UV-Vis)

Spectroscopic methods are fundamental in confirming the molecular structure of 4-Ethoxy-2-methylphenylboronic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For arylboronic acids, ¹H and ¹³C NMR spectra provide definitive information about the substitution pattern on the phenyl ring and the nature of the organic groups attached.

While specific spectral data for this compound is not widely published, data from the closely related analog, 4-methoxy-2-methylphenylboronic acid , offers significant insight into the expected chemical shifts and splitting patterns. In a study by Cabri et al., the ¹H NMR spectrum of 4-methoxy-2-methylphenylboronic acid was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with D₂O. unibo.it The signals corresponding to the aromatic protons, the methyl group, and the methoxy (B1213986) group are clearly resolved, confirming the substitution pattern. The boronic acid protons (B(OH)₂) are typically broad and may exchange with D₂O, sometimes disappearing from the spectrum or shifting significantly.

¹H NMR: The aromatic protons on the phenyl ring are expected to appear in the range of δ 6.5-7.5 ppm. The methyl protons (-CH₃) would likely produce a singlet at approximately δ 2.2-2.5 ppm. The ethoxy group (-OCH₂CH₃) would be characterized by a quartet around δ 3.8-4.1 ppm (for the -OCH₂- protons) and a triplet around δ 1.3-1.5 ppm (for the -CH₃ protons).

¹³C NMR: The carbon signals for the aromatic ring would be observed between δ 110-160 ppm. The boronic acid-bearing carbon (C-B) has a unique chemical shift that can be crucial for identification. The carbons of the ethoxy and methyl groups would appear in the upfield region of the spectrum.

A study on a similar compound, 5-bromo-2-ethoxyphenylboronic acid, utilized the Gauge Invariant Atomic Orbital (GIAO) method to calculate theoretical ¹H and ¹³C NMR chemical shifts, which were then compared with experimental data recorded in DMSO solution. chemicalbook.com This combined experimental and theoretical approach is a robust strategy for the unambiguous assignment of all proton and carbon signals in complex boronic acids. chemicalbook.com

Illustrative ¹H NMR Data for an Analogous Compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.43–7.36 | m | Aromatic CH |

| 6.65 | s | Aromatic CH |

| 6.64 | s | Aromatic CH |

| 3.74 | s | Methoxy (-OCH₃) |

| 2.24 (in CDCl₃ for the corresponding phenol) | s | Methyl (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by several key absorption bands.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the O-H bonds in the boronic acid group, B(OH)₂. This broadness is due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methyl groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

B-O Stretching: The B-O stretching vibration is a key indicator for boronic acids and typically appears as a strong, sharp band in the 1330-1380 cm⁻¹ range.

C-O Stretching: The C-O stretching of the ethoxy group would be visible in the fingerprint region, typically around 1200-1250 cm⁻¹.

Studies on related compounds like 5-bromo-2-ethoxyphenylboronic acid have recorded FT-IR spectra in the solid phase from 4000–400 cm⁻¹, allowing for detailed vibrational assignment with the aid of theoretical calculations. chemicalbook.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The ethoxy and methyl groups act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. A study on 5-bromo-2-ethoxyphenylboronic acid recorded the UV-Vis absorption spectrum in both ethanol (B145695) and water solutions in the 200–400 nm range to investigate its electronic properties. chemicalbook.comrsc.org Similarly, analysis of 4-methoxyphenylboronic acid has also utilized UV-Vis spectroscopy as part of its characterization. thermofisher.com

Chromatographic Methods (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical ingredients and intermediates. For boronic acids, reversed-phase HPLC is commonly used. A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A product specification sheet for a related compound, 4-[(Ethoxycarbonyl)methyl]phenylboronic acid, lists an HPLC purity requirement of ≥96.0%, demonstrating the technique's role in quality control. scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC

LC-MS and its higher-resolution version, UPLC-MS, combine the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. These methods are particularly valuable for detecting and quantifying trace-level impurities.

Research has shown that LC-MS/MS (tandem mass spectrometry) is a highly sensitive method for the analysis of underivatized boronic acids. sciex.com Boronic acids can be successfully ionized using electrospray ionization (ESI), typically in negative ion mode, and quantified using Multiple Reaction Monitoring (MRM). sciex.comchemimpex.com This approach provides excellent specificity and allows for detection at very low concentrations, often in the picogram per milliliter (pg/mL) range. chemimpex.com

A common challenge in the analysis of boronic acids is their potential to be genotoxic impurities in active pharmaceutical ingredients. sciex.comchemicalbook.com Therefore, highly sensitive UPLC-MS/MS methods are developed and validated according to ICH guidelines to ensure that their levels are controlled. sciex.com These methods often employ C18 columns and gradient elution to achieve separation from the main component and other impurities. sciex.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Ammonia in water, or Water with modifiers) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.25 - 0.50 mL/min |

| Elution | Gradient |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |

Research on Derivatives and Analogs of 4 Ethoxy 2 Methylphenylboronic Acid

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 4-Ethoxy-2-methylphenylboronic acid, influences its biological activity. In the context of boronic acids, SAR studies often focus on their application as enzyme inhibitors. The design of novel non-peptide boronic acid derivatives, for instance, is guided by rational drug design principles to enhance their inhibitory activity against specific targets like the proteasome. nih.gov

The key structural components of this compound that are typically varied in SAR studies include:

The Boronic Acid Moiety : This functional group is crucial for the covalent interaction with the active sites of enzymes, such as the threonine residue in the proteasome.

The Phenyl Ring : The aromatic ring serves as a scaffold.

Substituents on the Phenyl Ring : The ethoxy (-OCH2CH3) and methyl (-CH3) groups at the 4- and 2-positions, respectively, influence the electronic properties, lipophilicity, and steric profile of the molecule. Modifications at these positions, or the introduction of new substituents, can fine-tune the binding affinity and selectivity of the compound.

For example, studies on various boronic acid derivatives have shown that altering these substituents can lead to compounds with significantly different potencies. Some derivatives may display improved proteasome inhibitory activities compared to lead compounds, underscoring the importance of SAR in the development of new therapeutic agents. nih.gov

Comparison with Substituted Phenylboronic Acids

Positional isomers, where the substituents are at different positions on the phenyl ring, can exhibit distinct physical and chemical properties. While direct comparative studies between this compound and 3-Ethoxyphenylboronic acid are not extensively documented in the provided results, a comparison with the related 4-Ethoxyphenylboronic acid (which lacks the 2-methyl group) is instructive. The presence of the methyl group at the ortho-position to the boronic acid in this compound introduces steric hindrance that can influence its reactivity in cross-coupling reactions and its binding geometry in biological systems.

Table 1: Comparison of this compound and a Positional Isomer Analog

| Feature | This compound | 4-Ethoxyphenylboronic acid |

| CAS Number | 313545-31-2 cymitquimica.com | 22237-13-4 sigmaaldrich.com |

| Molecular Formula | C9H13BO3 cymitquimica.com | C8H11BO3 nih.gov |

| Molecular Weight | 180.01 g/mol | 165.98 g/mol sigmaaldrich.com |

| Key Structural Difference | Contains a methyl group at the 2-position. | Lacks a methyl group at the 2-position. |

| Melting Point | 168 °C chemimpex.com | 121-128 °C sigmaaldrich.com |

Comparing this compound with its methoxy (B1213986) analog, 4-Methoxy-2-methylphenylboronic acid , reveals the influence of the alkoxy group's chain length. The primary difference is the substitution of an ethoxy group with a methoxy group. This seemingly minor change can affect solubility, lipophilicity, and metabolic stability.

Table 2: Comparison of Ethoxy vs. Methoxy Analogs

| Feature | This compound | 4-Methoxy-2-methylphenylboronic acid |

| CAS Number | 313545-31-2 cymitquimica.com | 208399-66-0 sigmaaldrich.com |

| Molecular Formula | C9H13BO3 cymitquimica.com | C8H11BO3 echemi.com |

| Molecular Weight | 180.01 g/mol | 165.98 g/mol sigmaaldrich.com |

| Alkoxy Group | Ethoxy (-OCH2CH3) | Methoxy (-OCH3) |

| Melting Point | 168 °C chemimpex.com | 169-174 °C echemi.comchemicalbook.com |

The introduction of fluorine atoms into the phenyl ring can dramatically alter a molecule's properties. Fluorine is highly electronegative and can affect the acidity of the boronic acid, influence binding interactions, and improve metabolic stability, which is often desirable in drug design. Analogs like (4-Ethoxy-2,3-difluorophenyl)boronic acid and (4-Ethoxy-3,5-difluoro-2-methylphenyl)boronic acid are examples of how fluorination is used to modify the core structure. innospk.combldpharm.com For instance, (4-Ethoxy-2,3-difluorophenyl)boronic acid is noted for its use as a pharmaceutical and OLED intermediate. innospk.com The synthesis of fluorinated phenylboronic acids, such as 3,5-difluoro-4-methyl phenylboronic acid, often involves multi-step processes starting from materials like 1-bromo-3,5-difluorobenzene. google.com

Table 3: Comparison with Fluorinated Analogs

| Feature | This compound | (4-Ethoxy-3,5-difluoro-2-methylphenyl)boronic acid | (4-Ethoxy-2,3-difluorophenyl)boronic acid |

| CAS Number | 313545-31-2 tcichemicals.com | 2096335-57-6 bldpharm.com | 212386-71-5 innospk.com |

| Molecular Formula | C9H13BO3 tcichemicals.com | C9H11BF2O3 | C8H9BF2O3 innospk.com |

| Key Structural Difference | Non-fluorinated | Difluorinated at 3- and 5-positions | Difluorinated at 2- and 3-positions; lacks 2-methyl group |

| Melting Point | 168 °C chemimpex.com | Not available | 151-154 °C innospk.com |

Boronic Acid Derivatives in Proteasome Inhibition

Boronic acid derivatives are a significant class of proteasome inhibitors. nih.govresearchgate.net The proteasome is a cellular complex responsible for degrading proteins, and its inhibition is a key strategy in cancer therapy. desy.de Bortezomib, a dipeptide boronic acid, was the first proteasome inhibitor approved for treating multiple myeloma. researchgate.netdesy.de

The mechanism of inhibition involves the boron atom of the boronic acid forming a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome's β-subunits. acs.org Research has focused on developing novel non-peptide boronic acid derivatives to improve upon existing inhibitors. nih.gov These efforts aim to enhance potency and selectivity. Studies have shown that some novel boronic acid derivatives can exhibit potent proteasome inhibitory activity, sometimes greater than that of lead compounds. nih.govnih.gov The development of dual inhibitors that target both the proteasome and other enzymes like histone deacetylases (HDACs) represents a newer strategy to overcome drug resistance. acs.org

Cyclic Borinic Acids and Derivatives

Boronic acids, including this compound, can undergo dehydration to form cyclic anhydrides known as boroxines. A boroxine (B1236090) is a six-membered ring consisting of alternating boron and oxygen atoms, with an organic substituent on each boron atom. This is a reversible process, and boronic acids often exist in equilibrium with their corresponding boroxines, especially in the solid state or in non-aqueous solutions. tcichemicals.com Commercial samples of boronic acids frequently contain varying amounts of these anhydrides. tcichemicals.com

This propensity to form cyclic structures is an inherent chemical property of boronic acids that can influence their reactivity and stability. While specific research on cyclic borinic acids derived exclusively from this compound is not detailed in the provided results, the general principle applies to this compound as an arylboronic acid.

Future Research Directions and Perspectives

Expanding Synthetic Scope and Efficiency

A primary area of future research lies in expanding the synthetic scope and improving the efficiency of reactions involving 4-Ethoxy-2-methylphenylboronic acid. While effective in standard Suzuki-Miyaura couplings, future work will likely focus on its application in more challenging and complex chemical transformations. libretexts.orgthieme-connect.com

Key research objectives will include the development of novel catalyst systems that offer higher turnover numbers and yields, especially for reactions with sterically hindered or electronically demanding coupling partners. The use of advanced palladium precatalysts, such as those incorporating bulky and electron-rich phosphine (B1218219) ligands, has shown promise for improving the outcomes of Suzuki-Miyaura reactions with challenging substrates. thieme-connect.comacs.org For instance, the development of catalyst systems that are highly active at low loadings would be a significant step forward. acs.org

Furthermore, the inherent instability of some boronic acids, which can lead to side reactions like protodeboronation, presents an ongoing challenge. nih.gov Future investigations could explore the conversion of this compound into more stable derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, which can participate in slow-release cross-coupling reactions, thereby improving yields and product purity. acs.org The optimization of reaction conditions using automated, high-throughput systems guided by machine learning could also accelerate the discovery of highly efficient protocols for this specific reagent. nih.govnih.govnsf.gov

Table 1: Potential Strategies for Enhancing Synthetic Efficiency

| Strategy | Research Goal | Anticipated Benefit |

| Advanced Catalyst Development | Synthesize and screen new palladium precatalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos). acs.org | Increased reaction rates, higher yields with challenging substrates, and lower catalyst loadings. thieme-connect.com |

| Derivative Synthesis | Convert to stable boronate esters (e.g., MIDA or pinacol (B44631) esters). | Reduced protodeboronation, enabling slower, more controlled reactions and improving product yields. nih.gov |

| Automated Optimization | Employ robotic systems with feedback algorithms to rapidly screen solvents, bases, and catalyst systems. nih.govnsf.gov | Rapid identification of optimal reaction conditions, minimizing waste and accelerating research. |

| Flow Chemistry | Adapt coupling reactions to continuous flow systems. | Enhanced heat and mass transfer, improved safety, and potential for easier scale-up. |

Novel Applications in Interdisciplinary Fields

The unique properties of the boronic acid functional group open up possibilities for applications beyond traditional organic synthesis, particularly in interdisciplinary fields like medicinal chemistry and sensor technology. chemimpex.com

A significant future application is in the development of advanced biosensors. Boronic acids are known to reversibly bind with cis-1,2- and -1,3-diols, a structural motif found in all saccharides (sugars). bham.ac.ukmdpi.com This interaction can be harnessed to create sensors for biologically important molecules like glucose and glycoproteins, which are key biomarkers for diseases such as diabetes and cancer. bham.ac.uknih.gov Future research could focus on integrating this compound into sensor platforms that signal the binding of a target saccharide through a change in fluorescence or an electrochemical signal. mdpi.comnih.gov The ethoxy and methyl substituents on the phenyl ring could be strategically used to fine-tune the sensor's binding affinity, selectivity, and photophysical properties.

In medicinal chemistry, while this compound is already used as a building block for pharmaceuticals, future work could explore its direct role in biologically active molecules. libretexts.orgchemimpex.com The boronic acid moiety itself can act as a pharmacophore, for instance, by inhibiting certain enzymes. nih.gov

Table 2: Potential Interdisciplinary Applications

| Field | Application Concept | Principle of Operation |

| Biosensors | Fluorescent sensor for glucose or other saccharides. | Saccharide binding to the boronic acid group alters the electronic properties, causing a "turn-on" or "turn-off" of a linked fluorophore. nih.gov |

| Bioconjugation | Reversible labeling of glycoproteins on cell surfaces. | The boronic acid moiety selectively binds to diol groups present on cell surface glycans, allowing for targeted imaging or drug delivery. chemimpex.com |

| Materials Science | Component of self-healing hydrogels. | Formation and breaking of boronate ester cross-links in response to pH or the presence of diols can impart self-healing properties. nih.gov |

Enhanced Understanding of Reaction Mechanisms

A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new reactions. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org However, the precise kinetics and energetics of these steps are highly dependent on the specific substrates.

The electronic properties of this compound are influenced by the electron-donating nature of both the ortho-methyl and para-ethoxy groups. These groups increase the electron density on the phenyl ring, which can affect the rate of transmetalation. Mechanistic studies on other ortho-substituted phenylboronic acids have suggested that ortho-alkoxy groups can participate in the reaction through a metal-oxygen chelation effect during the transition state, influencing selectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Future research should employ a combination of experimental kinetic studies and computational modeling (e.g., Density Functional Theory - DFT) to elucidate the specific role of the ethoxy and methyl substituents. researchgate.net Such studies could map out the energy profiles of different reaction pathways, identify rate-determining steps, and predict the structures of key intermediates and transition states. beilstein-journals.org This knowledge would be invaluable for rationally designing more efficient catalyst systems and reaction conditions tailored specifically for this and related reagents. acs.org

Development of Advanced Boron-Containing Functional Materials

The incorporation of boron into polymeric structures can yield materials with unique and highly desirable optical and electronic properties. scite.aimdpi.com A significant future direction for this compound is its use as a monomer or functionalizing agent for the creation of advanced boron-containing polymers. rsc.org

Conjugated polymers containing boron have attracted interest for their potential use in electronic devices like organic light-emitting diodes (OLEDs). The empty p-orbital on the boron atom can interact with the π-system of the polymer backbone, tuning its electronic properties and emission characteristics. scite.ai By polymerizing this compound, or its derivatives, with other aromatic comonomers, it may be possible to create novel polymers with tailored photoluminescence and charge-transport properties.

Another exciting avenue is the development of "smart" or responsive materials. Polymers functionalized with boronic acid groups can respond to changes in their environment, such as pH or the presence of sugars. scite.ai This responsivity stems from the reversible formation of boronate esters. This could lead to the creation of materials for controlled drug release, where the release is triggered by a specific biological signal like high glucose levels. nih.gov Research in this area would involve synthesizing polymers incorporating the 4-ethoxy-2-methylphenylboron moiety and characterizing their physical, electronic, and responsive properties. google.com

Q & A

Q. What are the established synthetic routes for 4-Ethoxy-2-methylphenylboronic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalizing a substituted phenol precursor. For example, a multi-step procedure may start with 2-methylphenol, followed by ethoxy group introduction via alkylation, and subsequent boronation using boron trifluoride etherate or pinacol borane. Reaction temperature, solvent polarity (e.g., THF vs. ethanol), and catalyst selection (e.g., palladium for cross-coupling steps) critically impact yield and purity. Post-synthesis purification often employs recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H NMR confirms the ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents (δ ~1.3–1.5 ppm for ethoxy; δ ~2.3 ppm for methyl). ¹¹B NMR identifies boronic acid resonance (δ ~30 ppm).

- FTIR : B-O stretching (~1340 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) are diagnostic.

- Melting Point Analysis : Consistency with literature values (e.g., 208–210°C for analogous boronic acids) validates purity .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data may be limited, general boronic acid precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store away from oxidizers (e.g., peroxides) to minimize unintended reactions. Refer to SDS guidelines for emergency measures, such as rinsing with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and methyl groups influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The ethoxy group’s electron-donating nature enhances boronic acid stability but may reduce electrophilicity at the boron center. Steric hindrance from the methyl group at the ortho position can slow transmetallation steps. Optimizing ligand choice (e.g., bulky phosphines) and base (e.g., K₂CO₃ vs. Cs₂CO₃) mitigates these effects, improving coupling efficiency with aryl halides .

Q. What strategies address regioselectivity challenges during the synthesis of derivatives from this compound?

Competing substitution patterns can arise during functionalization. Strategies include:

Q. Can this compound serve as a sensor or therapeutic agent due to its boronic acid moiety?

Boronic acids bind diols (e.g., saccharides), enabling applications in:

- Glucose Sensing : Immobilized on electrodes for diabetes monitoring.

- Drug Delivery : Conjugation with antibiotics via pH-sensitive boronate esters. Recent studies highlight its potential in targeting bacterial hyaluronidases or cancer cell glycoproteins, though in vivo stability remains a challenge .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound across studies?

Discrepancies may stem from:

- Impurity Profiles : Trace anhydride content (common in boronic acids) alters reactivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) influence reaction kinetics. Systematic reproducibility studies, including control experiments with purified batches, are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings